Cas no 2113276-13-2 (2-(2-sulfanylethyl)benzonitrile)

2-(2-sulfanylethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2-sulfanylethyl)benzonitrile
- 2113276-13-2
- SCHEMBL3987067
- EN300-1842829
-
- Inchi: 1S/C9H9NS/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2
- InChI Key: DVAZZLPBLOAQAN-UHFFFAOYSA-N
- SMILES: SCCC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 163.04557046g/mol
- Monoisotopic Mass: 163.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 24.8Ų
2-(2-sulfanylethyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842829-10.0g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-1842829-10g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 10g |
$2884.0 | 2023-09-19 | ||
Enamine | EN300-1842829-0.25g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 0.25g |
$617.0 | 2023-09-19 | ||
Enamine | EN300-1842829-2.5g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 2.5g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1842829-0.05g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 0.05g |
$563.0 | 2023-09-19 | ||
Enamine | EN300-1842829-1.0g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1842829-1g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 1g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1842829-0.1g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 0.1g |
$591.0 | 2023-09-19 | ||
Enamine | EN300-1842829-5.0g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1842829-0.5g |
2-(2-sulfanylethyl)benzonitrile |
2113276-13-2 | 0.5g |
$645.0 | 2023-09-19 |
2-(2-sulfanylethyl)benzonitrile Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 2-(2-sulfanylethyl)benzonitrile
Introduction to 2-(2-sulfanylethyl)benzonitrile (CAS No. 2113276-13-2)
2-(2-sulfanylethyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2113276-13-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further modified by a sulfanylethyl side chain. The structural features of 2-(2-sulfanylethyl)benzonitrile make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The sulfanylethyl moiety in the molecular structure introduces unique chemical properties that enhance the compound's reactivity and binding affinity towards biological targets. This side chain is known for its ability to form hydrogen bonds and interact with polar regions of proteins, making it valuable in designing molecules with specific pharmacological profiles. The benzonitrile core, on the other hand, is a well-established scaffold in medicinal chemistry, often serving as a pharmacophore in drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.
In recent years, there has been a surge in research focused on developing new analogs of benzonitrile derivatives due to their demonstrated efficacy in preclinical studies. The CAS No. 2113276-13-2 identifier ensures precise chemical characterization and tracking of this compound throughout its synthesis, regulatory approvals, and commercialization processes. The growing interest in 2-(2-sulfanylethyl)benzonitrile is partly driven by its potential applications in drug discovery, particularly as a precursor for more complex molecules with enhanced pharmacological activity.
One of the most compelling aspects of 2-(2-sulfanylethyl)benzonitrile is its role as a building block in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have highlighted the importance of modulating metabolic pathways such as glycolysis and glutaminolysis in tumor cells. By incorporating the sulfanylethyl group into benzonitrile derivatives, researchers have been able to develop compounds that exhibit selective inhibition of key enzymes like lactate dehydrogenase (LDH) and glutaminase. These enzymes are critical for energy production and amino acid biosynthesis in cancer cells, making them attractive therapeutic targets.
The nitrile group in 2-(2-sulfanylethyl)benzonitrile also plays a crucial role in determining its reactivity and biological activity. Nitriles are known to participate in various biochemical transformations, including hydrolysis to carboxylic acids and reduction to amides. These reactions are often exploited in drug design to introduce functional groups that enhance solubility or improve binding affinity to biological targets. Moreover, nitrile-containing compounds have been shown to exhibit potent antimicrobial properties, which has spurred research into their use as antibiotics or antifungal agents.
Recent advancements in computational chemistry have further accelerated the discovery of novel derivatives of 2-(2-sulfanylethyl)benzonitrile. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins with high accuracy, enabling rational design of molecules with improved pharmacokinetic properties. This interdisciplinary approach combines synthetic organic chemistry with computational methods to streamline the drug discovery process.
The pharmaceutical industry has shown particular interest in CAS No. 2113276-13-2 due to its potential applications in treating neurological disorders. Benzonitrile derivatives have been investigated for their ability to modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The sulfanylethyl group's interaction with amino acid residues on neurotransmitter receptors suggests that this class of compounds could serve as scaffolds for developing next-generation therapeutics.
In conclusion, 2-(2-sulfanylethyl)benzonitrile (CAS No. 2113276-13-2) represents a promising area of research with significant implications for drug development across multiple therapeutic domains. Its unique structural features make it an ideal candidate for generating novel bioactive molecules through both experimental synthesis and computational design. As our understanding of biological pathways continues to evolve, compounds like CAS No. 2113276-13-2 are poised to play a critical role in addressing some of the most pressing challenges in modern medicine.
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